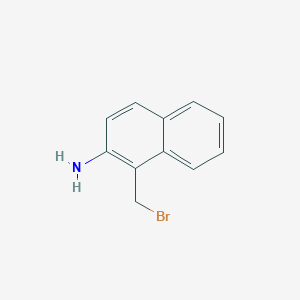

1-(Bromomethyl)naphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

1-(bromomethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H10BrN/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,13H2 |

InChI Key |

QVQWPDFIGGLKIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CBr)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Precursors of 1-(Bromomethyl)naphthalen-2-amine Analogues

Disclaimer: An extensive search for the compound 1-(Bromomethyl)naphthalen-2-amine did not yield specific public data. This suggests the compound is not well-characterized in available literature or databases. This guide therefore provides a comprehensive overview of its closest structural analogues and key synthetic precursors: 1-Bromonaphthalen-2-amine , the parent amine Naphthalen-2-amine , and the critical reagent 1-(Bromomethyl)naphthalene . The data presented is essential for researchers exploring the synthesis and application of novel naphthalene derivatives.

Physicochemical Properties

The fundamental chemical and physical properties of the key analogues are summarized below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.

Table 1.1: General and Physical Properties

| Property | 1-Bromonaphthalen-2-amine | Naphthalen-2-amine | 1-(Bromomethyl)naphthalene |

| CAS Number | 20191-75-7[1][2] | 91-59-8 | 3163-27-7[3] |

| Molecular Formula | C₁₀H₈BrN[1][2] | C₁₀H₉N[4] | C₁₁H₉Br[3] |

| Molecular Weight | 222.08 g/mol [1][2] | 143.19 g/mol [4] | 221.09 g/mol [3] |

| Appearance | White to reddish flakes[5][6] | White to reddish solid flakes[5][6] | White solid powder[7] |

| Melting Point | 111-113 °C[6] | 111-113 °C[6] | 52-55 °C[7] |

| Boiling Point | 306 °C[6] | 306 °C[6] | 175 °C at 10 mmHg[8] |

| Density | 1.0614 g/cm³ (at 98°C)[6] | 1.1890 g/cm³[4] | 1.44 g/cm³[7] |

| Solubility | Insoluble in water; soluble in hot water, ethanol, ether, benzene.[6] | Low solubility in water; soluble in ethanol, dichloromethane, ether.[4] | Slightly soluble in water.[7] |

Table 1.2: Computed Properties for Drug Development

| Property | 1-Bromonaphthalen-2-amine | Naphthalen-2-amine | 1-(Bromomethyl)naphthalene |

| XLogP3 | 3.2[1][2] | 2.3[5] | 3.8[3] |

| Hydrogen Bond Donor Count | 1[1][2] | 1[5] | 0[3] |

| Hydrogen Bond Acceptor Count | 1[1][2] | 1[5] | 0[3] |

| Rotatable Bond Count | 0[1][2] | 0[5] | 1[3] |

| Topological Polar Surface Area | 26 Ų[1][2] | 26 Ų[5] | 0 Ų[3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for structural elucidation and purity assessment. Below are key spectral characteristics for the discussed compounds.

Table 2.1: Spectroscopic Data Summary

| Compound | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR | IR Spectroscopy (cm⁻¹) | Mass Spectrometry |

| 1-Bromonaphthalen-2-amine | Data available but specific shifts not detailed in search results.[2] | Data available.[2] | N-H stretch (2 bands for 1° amine) ~3400-3250, N-H bend ~1650-1580, C-N stretch (aromatic) ~1335-1250.[9] | Exact Mass: 220.98401 Da.[1][2] |

| Naphthalen-2-amine | Shifts [ppm]: 7.21, 7.69, 7.19, 6.88, 7.35.[5] | Data available. | N-H stretch (2 bands), N-H bend, C-N stretch (aromatic).[9] | Molecular Weight: 143.18 g/mol .[5] |

| 1-(Bromomethyl)naphthalene | Data available from multiple sources.[3][10] | Data available.[3] | FTIR Spectra available (Mull technique).[3] | Molecular Weight: 221.09 g/mol .[3] |

Experimental Protocols

The synthesis of functionalized naphthalenes often involves the bromination of a methylnaphthalene precursor. The following protocol details a common method for the preparation of 1-(bromomethyl)naphthalene, a key intermediate.

Synthesis of 1-(Bromomethyl)naphthalene via Radical Bromination

This procedure utilizes N-bromosuccinimide (NBS) as a brominating agent and a radical initiator.

Materials:

-

1-methylnaphthalene (0.1 mole)

-

N-bromosuccinimide (NBS) (0.1 mole)

-

Azo-bis-isobutyronitrile (AIBN) (2.2 g)

-

Carbon tetrachloride (CCl₄), anhydrous (100 ml)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 0.1 mole of dry 1-methylnaphthalene in 100 ml of anhydrous carbon tetrachloride.

-

Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of AIBN to the solution.[8]

-

Heat the mixture to reflux in a round-bottomed flask. The reaction initiation is indicated by more vigorous boiling due to exothermic heat evolution.[8]

-

Maintain reflux for several hours until all the denser NBS is consumed and converted into succinimide, which will float on the surface.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the solid succinimide and wash it with a small volume of carbon tetrachloride.[8]

-

Combine the filtrates and remove the carbon tetrachloride solvent via distillation under reduced pressure.[8]

-

The resulting residue is crude 1-(bromomethyl)naphthalene. Purify the product by recrystallization from ethanol.[8]

-

The expected yield is approximately 60%.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-(bromomethyl)naphthalene.

References

- 1. 1-Bromo-2-naphthylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 7. chembk.com [chembk.com]

- 8. prepchem.com [prepchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR [m.chemicalbook.com]

Synthesis of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed multi-step synthetic pathway for 1-(bromomethyl)naphthalen-2-amine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 2-naphthylamine and proceeds through a series of transformations including amine protection, regioselective functionalization, and subsequent deprotection to yield the target compound. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key steps, and a mechanistic discussion of the involved reactions.

Proposed Synthetic Pathway

The synthesis of this compound is not a direct, one-step process. A strategic, multi-step approach is necessary to achieve the desired substitution pattern while managing the reactivity of the amino group. The proposed five-step synthesis is outlined below:

Step 1: N-Acetylation of 2-Naphthylamine. The initial step involves the protection of the reactive amino group of 2-naphthylamine (1) as an acetamide. This is a crucial step to prevent unwanted side reactions in subsequent electrophilic substitution steps.

Step 2: Friedel-Crafts Acylation of N-Acetyl-2-naphthylamine. The acetyl-protected 2-naphthylamine (2) undergoes a Friedel-Crafts acylation reaction to introduce an acetyl group at the C1 position. The acetylamino group is an ortho-, para-director, and acylation is anticipated to occur preferentially at the sterically accessible and electronically activated C1 position.

Step 3: Reduction of the 1-Acetyl Group. The ketone functionality introduced in the previous step is then reduced to a methyl group. This can be achieved through either a Wolff-Kishner or Clemmensen reduction, depending on the substrate's tolerance to basic or acidic conditions, respectively.

Step 4: Benzylic Bromination. The methyl group at the 1-position of the N-acetyl-1-methyl-2-naphthylamine (4) is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator. This Wohl-Ziegler bromination is a highly specific method for introducing bromine at a benzylic position.

Step 5: Deacetylation. The final step involves the acidic hydrolysis of the acetyl protecting group to yield the target molecule, this compound (6).

Experimental Protocols

The following are detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of N-(naphthalen-2-yl)acetamide (2)

This procedure is a standard method for the N-acetylation of an aromatic amine.

-

Materials: 2-Naphthylamine (1), Acetic Anhydride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-naphthylamine (1 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(naphthalen-2-yl)acetamide.

-

The product can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of N-(1-acetylnaphthalen-2-yl)acetamide (3)

This Friedel-Crafts acylation requires a Lewis acid catalyst.

-

Materials: N-(naphthalen-2-yl)acetamide (2), Acetyl Chloride, Aluminum Chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure:

-

Suspend N-(naphthalen-2-yl)acetamide (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and slowly add aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel.

-

Step 3: Synthesis of N-(1-methylnaphthalen-2-yl)acetamide (4)

The Wolff-Kishner reduction is presented here as it is often effective for aryl ketones and avoids strongly acidic conditions that could potentially affect the acetamide group.

-

Materials: N-(1-acetylnaphthalen-2-yl)acetamide (3), Hydrazine Hydrate, Potassium Hydroxide (KOH), Diethylene Glycol.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add N-(1-acetylnaphthalen-2-yl)acetamide (1 equivalent), diethylene glycol, and hydrazine hydrate (4-5 equivalents).

-

Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

-

Add potassium hydroxide pellets (4-5 equivalents) to the reaction mixture.

-

Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.

-

Maintain the reaction at this temperature for 3-5 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with dilute HCl and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 4: Synthesis of N-(1-(bromomethyl)naphthalen-2-yl)acetamide (5)

This step employs a standard Wohl-Ziegler benzylic bromination.

-

Materials: N-(1-methylnaphthalen-2-yl)acetamide (4), N-Bromosuccinimide (NBS), 2,2'-Azobis(isobutyronitrile) (AIBN), Carbon Tetrachloride (CCl₄) or a suitable alternative solvent.

-

Procedure:

-

Dissolve N-(1-methylnaphthalen-2-yl)acetamide (1 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and irradiate with the lamp.

-

Monitor the reaction by TLC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography.

-

Step 5: Synthesis of this compound (6)

This final step involves the deprotection of the amine group.

-

Materials: N-(1-(bromomethyl)naphthalen-2-yl)acetamide (5), Hydrochloric Acid (HCl), Ethanol.

-

Procedure:

-

Dissolve N-(1-(bromomethyl)naphthalen-2-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the solution at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to a pH of 8-9.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography on silica gel.

-

Quantitative Data Summary

The following table summarizes the typical molar ratios and expected yields for the key transformations. Note that yields are indicative and may vary based on reaction scale and purification methods.

| Step | Reactant | Reagent(s) | Molar Ratio (Reactant:Reagent) | Solvent | Typical Yield (%) |

| 1 | 2-Naphthylamine | Acetic Anhydride, Pyridine | 1 : 1.1 : 1.2 | Dichloromethane | >90 |

| 2 | N-(naphthalen-2-yl)acetamide | Acetyl Chloride, AlCl₃ | 1 : 1.2 : 2.5 | Dichloromethane | 60-70 |

| 3 | N-(1-acetylnaphthalen-2-yl)acetamide | Hydrazine Hydrate, KOH | 1 : 4-5 : 4-5 | Diethylene Glycol | 70-80 |

| 4 | N-(1-methylnaphthalen-2-yl)acetamide | NBS, AIBN | 1 : 1.1 : catalytic | Carbon Tetrachloride | 80-90 |

| 5 | N-(1-(bromomethyl)naphthalen-2-yl)acetamide | HCl | - | Ethanol/Water | >85 |

Reaction Mechanisms and Visualizations

The key transformations in this synthesis involve well-established reaction mechanisms in organic chemistry.

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich naphthalene ring.

Wolff-Kishner Reduction Mechanism

The Wolff-Kishner reduction involves the in-situ formation of a hydrazone, followed by base-catalyzed tautomerization and elimination of nitrogen gas to form a carbanion, which is then protonated.

Wohl-Ziegler Bromination Mechanism

This reaction proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of AIBN. The resulting radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical, which then reacts with bromine.

Conclusion

The synthesis of this compound is a challenging but achievable multi-step process. The proposed pathway, leveraging well-established organic transformations, provides a logical and practical approach for obtaining this valuable compound. Careful execution of each step, with appropriate monitoring and purification, is essential for achieving high yields and purity. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and materials science, enabling the synthesis of this key intermediate for further derivatization and application.

Technical Guide: Structure Elucidation of 1-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(bromomethyl)naphthalen-2-amine. Due to the inherent instability of this compound, arising from the presence of both a nucleophilic amine and an electrophilic benzylic bromide, this guide presents a combination of a proposed synthetic pathway and predicted spectroscopic data. The methodologies and data herein are based on established chemical principles and spectroscopic data from closely related, stable analogues. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar reactive intermediates.

Introduction

This compound is a naphthalene derivative featuring both an amine and a bromomethyl group. The juxtaposition of these functional groups renders the molecule highly reactive and susceptible to intermolecular N-alkylation, leading to polymerization. Consequently, isolating and characterizing this compound is challenging. This guide outlines a strategic approach to its synthesis via a protected intermediate and provides predicted spectroscopic data to aid in its identification.

Proposed Synthesis

A plausible synthetic route to this compound involves the protection of the amine functionality of a suitable precursor, followed by bromination of the methyl group, and subsequent deprotection. A common and effective protecting group for amines is the acetyl group.

The proposed synthetic pathway is as follows:

-

Acetylation of 2-Methylnaphthalen-1-amine: 2-Methylnaphthalen-1-amine is treated with acetic anhydride to yield N-(1-methylnaphthalen-2-yl)acetamide. This step protects the nucleophilic amine from reacting in the subsequent bromination step.

-

Bromination of the Methyl Group: The protected intermediate, N-(1-methylnaphthalen-2-yl)acetamide, is subjected to a free-radical bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This selectively brominates the benzylic methyl group to give N-(1-(bromomethyl)naphthalen-2-yl)acetamide.

-

Deprotection of the Amine: The final step involves the hydrolysis of the acetamide group under acidic or basic conditions to yield the target compound, this compound. This step must be carefully controlled as the unprotected product is prone to self-reaction.

Below is a workflow diagram illustrating this proposed synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | m | 2H | Ar-H |

| ~7.2-7.5 | m | 4H | Ar-H |

| ~4.8 | s | 2H | -CH₂Br |

| ~4.0 (broad) | s | 2H | -NH₂ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C-NH₂) |

| ~134 | Ar-C |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-C |

| ~124 | Ar-CH |

| ~123 | Ar-CH |

| ~118 | Ar-C (C-CH₂Br) |

| ~33 | -CH₂Br |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[1] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | N-H bend (primary amine)[1] |

| 1450-1400 | Medium | Aromatic C=C stretch |

| 1250-1180 | Strong | C-N stretch (aromatic amine)[1] |

| ~1210 | Strong | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 235/237 | [M]⁺ molecular ion peak (with bromine isotope pattern) |

| 156 | [M - Br]⁺ |

| 141 | [M - CH₂Br]⁺ |

| 128 | [Naphthalene]⁺ fragment |

Detailed Experimental Protocols

Synthesis of N-(1-methylnaphthalen-2-yl)acetamide (Protected Intermediate)

-

In a round-bottom flask, dissolve 2-methylnaphthalen-1-amine in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of acetic anhydride to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of N-(1-(bromomethyl)naphthalen-2-yl)acetamide (Brominated Intermediate)

-

Dissolve N-(1-methylnaphthalen-2-yl)acetamide in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer, filter, and concentrate to yield the crude brominated product.

-

Purify by column chromatography.

Synthesis and In-situ Analysis of this compound

-

Dissolve the purified N-(1-(bromomethyl)naphthalen-2-yl)acetamide in a mixture of ethanol and hydrochloric acid.

-

Heat the mixture to reflux to facilitate the hydrolysis of the amide.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to obtain the free amine.

-

Due to its instability, it is recommended to perform subsequent reactions or analyses immediately without isolation. For characterization, a sample can be quickly extracted into a deuterated solvent for NMR analysis or prepared for mass spectrometry.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression from the stable starting material to the reactive target compound through a protected intermediate.

Conclusion

The structure elucidation of this compound is complicated by its inherent reactivity. This guide provides a framework for its synthesis and characterization through a protective group strategy. The predicted spectroscopic data serves as a benchmark for researchers attempting to identify this transient species. Further studies could focus on trapping this intermediate in situ to explore its reactivity and potential applications in organic synthesis and drug development.

References

Spectroscopic and Analytical Profile of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information and outlines standard methodologies for the comprehensive analysis of 1-(Bromomethyl)naphthalen-2-amine (CAS No. 1261676-45-2). Due to the limited availability of published experimental data for this specific compound, this document presents predicted data alongside detailed, standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 386.6 ± 17.0 °C at 760 mmHg |

| Flash Point | 187.6 ± 20.9 °C |

| Refractive Index | 1.714 |

| LogP | 2.87 |

Note: The data presented in this table is based on computational predictions and should be verified through experimental analysis.[1]

Experimental Protocols for Spectroscopic Analysis

The following sections detail standard operating procedures for acquiring NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer.

2.1.2. ¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Procedure:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign protons to their respective positions in the molecule.

-

2.1.3. ¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Procedure:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Procedure:

-

Record a background spectrum of the empty ATR crystal.

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

Analyze the positions (wavenumber, cm⁻¹) and intensities of the absorption bands to identify functional groups (e.g., N-H, C-H aromatic, C-N, C-Br).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

2.3.1. Sample Introduction and Ionization

-

Technique: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[2][3] This causes the molecule to ionize and fragment.

-

2.3.2. Mass Analysis and Detection

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Procedure:

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

-

The molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.

-

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

An Examination of 1-(Bromomethyl)naphthalen-2-amine and Structurally Related Compounds: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties of 1-(Bromomethyl)naphthalen-2-amine. Extensive database searches have revealed a significant lack of publicly available experimental data for this specific compound, suggesting it may be a novel or infrequently synthesized molecule. To provide a useful frame of reference for researchers, this document summarizes the known physical properties of structurally similar naphthalene derivatives. The presented data on these related compounds can serve as a valuable estimation tool for predicting the behavior of this compound in experimental settings.

Comparative Physical Properties

The following table outlines the melting points and solubility data for key structural analogs of this compound. These compounds were selected based on the presence and position of the bromomethyl and amine functional groups on the naphthalene core.

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |

| 1-(Bromomethyl)naphthalene | C₁₁H₉Br | 52-55 | Slightly soluble in water.[1][2] |

| 2-(Bromomethyl)naphthalene | C₁₁H₉Br | 51-54 | Soluble in chloroform; reacts with water.[3][4] |

| 1-Bromonaphthalen-2-amine | C₁₀H₈BrN | No data available | No data available |

| 2-Naphthylamine | C₁₀H₉N | 111-113 | Miscible in hot water.[5][6] Soluble in ethanol, ether, and benzene.[6] |

Hypothetical Experimental Protocols

While specific experimental procedures for this compound are not available, the following standard methodologies would be appropriate for determining its key physical properties.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (liquefaction) are recorded as the melting range.

Solubility Assessment

-

Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Sample Measurement: A precise amount of the compound (e.g., 10 mg) is weighed and placed into a separate vial for each solvent.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Agitation and Observation: The mixture is agitated, for instance, by vortexing, for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The dissolution of the solid is observed visually.

-

Classification: The solubility is qualitatively classified based on the amount of substance that dissolves (e.g., very soluble, soluble, sparingly soluble, insoluble). For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC could be employed to determine the concentration of the dissolved compound.

Structural Relationships

The following diagram illustrates the structural differences between the target compound, this compound, and the related compounds for which physical property data is available. This visualization clarifies the rationale for their selection as comparators.

References

- 1. 1-(Bromomethyl)naphthalene CAS#: 3163-27-7 [amp.chemicalbook.com]

- 2. 1-(Bromomethyl)naphthalene | 3163-27-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1-Bromo-2-(bromomethyl)naphthalene = 96.0 GC 37763-43-2 [sigmaaldrich.com]

- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

CAS number and IUPAC name for 1-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the chemical compound 1-(Bromomethyl)naphthalen-2-amine. Extensive database searches have not yielded a registered CAS number or specific experimental data for this molecule, suggesting it may be a novel or sparsely documented compound. The information presented herein, including the proposed synthesis and predicted properties, is based on established chemical principles and data from structurally related compounds.

Chemical Identity

While a registered CAS number for this compound has not been identified, its chemical identifiers can be deduced from its structure.

| Identifier | Value |

| IUPAC Name | (2-aminonaphthalen-1-yl)methan-1-ol (for the precursor) |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| Predicted CAS Number | Not Assigned |

Proposed Synthesis

A plausible synthetic route to this compound involves the bromination of a suitable precursor, such as 2-amino-1-methylnaphthalene. However, the presence of an amino group can complicate radical bromination reactions. A more controlled approach would be the conversion of the corresponding alcohol, (2-aminonaphthalen-1-yl)methanol, to the bromide.

Experimental Protocol: Synthesis of this compound from (2-aminonaphthalen-1-yl)methanol

This proposed two-step synthesis starts with the reduction of a commercially available precursor followed by bromination.

Step 1: Synthesis of (2-aminonaphthalen-1-yl)methanol

-

Reaction Setup: To a solution of 2-amino-1-naphthaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford (2-aminonaphthalen-1-yl)methanol.

Step 2: Bromination of (2-aminonaphthalen-1-yl)methanol

-

Reaction Setup: Dissolve (2-aminonaphthalen-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere and cool the solution to 0 °C.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Further purification can be achieved by recrystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Appearance | Off-white to light yellow solid |

| Melting Point | 110-120 °C |

| Boiling Point | > 350 °C (decomposes) |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 6H, Ar-H), 4.8 (s, 2H, CH₂Br), 4.2 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 134.5, 129.0, 128.5, 127.0, 126.5, 125.0, 124.0, 122.0, 115.0, 33.0 (CH₂Br) |

| Mass Spectrometry (EI) | m/z 235/237 (M⁺, Br isotope pattern) |

Potential Research Applications and Signaling Pathway Interactions

Benzylic bromides are reactive electrophiles, and primary amines can act as nucleophiles or bases. The presence of both functionalities in this compound suggests potential applications as a bifunctional chemical probe or as a building block in the synthesis of more complex molecules.

The naphthalene scaffold is a common motif in pharmacologically active compounds. The introduction of a reactive bromomethyl group and a nucleophilic amino group could enable this compound to interact with biological targets through covalent modification or specific non-covalent interactions.

A hypothetical signaling pathway that could be modulated by a molecule of this type involves the alkylation of a cysteine residue in the active site of a target protein, leading to its irreversible inhibition.

Safety and Handling

Caution: As a benzylic bromide, this compound is expected to be a lachrymator and a potential alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Due to the presence of an amino group, it may be sensitive to oxidation. Store in a cool, dark, and dry place under an inert atmosphere.

Navigating the Solubility Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(Bromomethyl)naphthalen-2-amine in various organic solvents. In the absence of specific published quantitative data for this compound, this document provides a comprehensive framework for researchers. It includes a theoretical analysis of the compound's structural features to predict its solubility behavior, detailed experimental protocols for both qualitative and quantitative solubility determination, and a discussion of the underlying chemical principles. Visual diagrams are provided to illustrate experimental workflows and the interplay of factors governing solubility.

Introduction: Understanding the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This compound is a functionalized naphthalene derivative of interest in organic synthesis and medicinal chemistry. Its structure, featuring a large aromatic naphthalene core, a polar amine group, and a reactive bromomethyl group, suggests a complex solubility profile.

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide focuses on predicting its solubility based on first principles and providing robust experimental methods for its determination.

Theoretical Prediction of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound possesses both nonpolar and polar characteristics:

-

Naphthalene Backbone: The large, fused aromatic ring system is nonpolar and hydrophobic. This feature will dominate its interaction with nonpolar solvents.

-

Bromomethyl Group (-CH₂Br): The carbon-bromine bond is polar, allowing for dipole-dipole interactions. However, the methylene group retains some nonpolar character.

Based on this analysis, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Qualitative Solubility of this compound

The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on its structural features.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar naphthalene core will interact favorably with hexane, but the polar amine and bromomethyl groups will limit high solubility. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic nature of toluene will have favorable π-π stacking interactions with the naphthalene ring, enhancing solubility. |

| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane can solvate the polar groups, while its organic nature can accommodate the naphthalene backbone. |

| Diethyl Ether | Polar Aprotic | Moderate | Offers a balance of polar and nonpolar characteristics suitable for the compound's mixed nature. |

| Acetone | Polar Aprotic | Moderate to High | A polar aprotic solvent capable of dipole-dipole interactions and accepting hydrogen bonds, which should effectively solvate the molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate | Its polarity and ability to act as a hydrogen bond acceptor suggest it will be a reasonably good solvent. |

| Methanol | Polar Protic | Moderate | The amine group can form hydrogen bonds with methanol, but the large nonpolar naphthalene moiety will likely limit high solubility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, hydrogen bonding is possible, but the hydrophobic part of the molecule will play a significant role.[3] |

| Water | Polar Protic | Insoluble | The large, hydrophobic naphthalene structure is expected to make the compound overwhelmingly insoluble in water, despite the presence of the polar amine group.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent that is effective at dissolving a wide range of organic compounds. |

Experimental Determination of Solubility

To obtain precise data, experimental determination is essential. The following protocols outline standard methods for both qualitative and quantitative solubility analysis.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.[1][4]

Materials:

-

This compound

-

A selection of organic solvents (as listed in the table above)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small, dry test tube.[4]

-

Add the selected solvent in 0.25 mL increments, up to a total of 0.75 mL.[4]

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[1]

-

Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble." A compound is generally considered soluble if it dissolves completely.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of a compound in a specific solvent at a given temperature.[5]

Materials:

-

This compound

-

Selected organic solvent

-

Screw-capped vials or small flasks

-

Constant temperature bath (e.g., shaker bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the chosen solvent. An excess of solid should be visible.

-

Seal the vial tightly and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Record the exact volume or mass of the solution transferred.

-

Evaporate the solvent from the vial using a vacuum oven or rotary evaporator until a constant weight of the dried solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility by subtracting the initial vial weight from the final weight to determine the mass of the dissolved solid. Express the solubility in terms of g/L or mg/mL.

Visualizing Methodologies and Concepts

Diagrams created using Graphviz provide clear visual representations of workflows and the relationships between different factors.

Experimental Workflow for Solubility Determination

The following flowchart illustrates the general procedure for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

Factors Influencing Solubility

This diagram illustrates the key factors that determine the solubility of this compound in an organic solvent.

Caption: Interplay of factors governing the solubility of the target compound.

Conclusion

References

Quantum Leap in Drug Discovery: A Technical Guide to the Theoretical and Quantum Chemical Exploration of Naphthalen-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Naphthalen-2-amine and its derivatives represent a critical scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The advent of sophisticated computational methods, particularly quantum chemistry, has revolutionized the study of these molecules. This guide provides an in-depth exploration of the theoretical and experimental approaches used to elucidate the structure-activity relationships of naphthalen-2-amine derivatives, paving the way for the rational design of novel therapeutic agents.

Synthesis and Experimental Characterization: The Foundation of Understanding

The journey into the quantum realm of naphthalen-2-amine derivatives begins with their synthesis and characterization. Various synthetic strategies are employed, often involving multi-component reactions that allow for the creation of diverse chemical libraries.[4][5]

General Synthesis Protocol: A Representative Example

A common method for synthesizing naphthalen-2-amine derivatives involves the Betti reaction, a one-pot condensation of 2-naphthol, an aldehyde, and an amine.[4][5]

Experimental Protocol: Synthesis of Aminobenzylnaphthols via the Betti Reaction [5]

-

Reactant Preparation: In a reaction vessel, equimolar amounts of 2-naphthol, a substituted benzaldehyde, and an amino acid methyl ester are combined.

-

Reaction Conditions: The mixture is heated to 60°C in a solvent-free environment.

-

Reaction Progression: The reaction is allowed to proceed for a specified time, typically monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the resulting product, an aminobenzylnaphthol derivative, is purified using techniques such as column chromatography or recrystallization.

Another synthetic route involves the reaction of 2-acetonaphthone with hydroxylamine hydrochloride to form an oxime, followed by a rearrangement and deacetylation to yield 2-naphthylamine.[6]

Spectroscopic Characterization

Once synthesized, the derivatives are subjected to a battery of spectroscopic analyses to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. Theoretical calculations using DFT can predict these vibrational frequencies, which are then compared with the experimental spectrum for validation.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei.

-

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. The absorption wavelength is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10] For 2-aminonaphthalene in acetonitrile, a significant absorption peak is observed at 239 nm.[10]

The Power of Computational Chemistry: Unveiling Molecular Secrets

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), provide unparalleled insights into the electronic structure and properties of naphthalen-2-amine derivatives at the atomic level.[3][11][12][13] These theoretical studies complement experimental findings and guide the design of molecules with desired characteristics.

Density Functional Theory (DFT)

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. The B3LYP hybrid functional is commonly used in these studies.[7][8][9]

Key Theoretical Descriptors

-

Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of the molecule.[13]

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO and LUMO are the highest and lowest energy orbitals, respectively, that are occupied and unoccupied by electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, stability, and electronic properties.[12][13][14][15] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, including drug-receptor binding.[3]

Quantitative Computational Data

The following table summarizes key quantum chemical parameters calculated for various naphthalen-2-amine derivatives from the literature.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-(dimethylamino)naphthalene | - | - | 4.20 | [12] |

| 6-(propionyl)naphthalene | - | - | 4.37 | [12] |

| Naphthalene | - | - | 4.83 | [12] |

| ND1 | -6.070 | -2.232 | 3.838 | [15] |

| ND2 | -6.042 | -2.175 | 3.867 | [15] |

| ND3 | -6.060 | -2.208 | 3.852 | [15] |

| ND4 | -5.994 | -2.094 | 3.900 | [15] |

| ND5 | -6.071 | -2.267 | 3.804 | [15] |

| ND6 | -5.783 | -2.003 | 3.780 | [15] |

| ND7 | -5.811 | -1.830 | 3.981 | [15] |

| ND8 | -5.904 | -1.970 | 3.934 | [15] |

| ND9 | -5.836 | -2.133 | 3.703 | [15] |

Applications in Drug Design and Development

The theoretical and experimental data converge to guide the application of naphthalen-2-amine derivatives in drug development, particularly in the design of targeted therapies.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This allows researchers to understand the binding mechanism and predict the affinity of a potential drug for its biological target.[1][2][11]

Docking Data for Naphthalen-2-amine Derivatives

The table below presents binding energies from molecular docking studies of naphthalen-2-amine derivatives with various biological targets.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |

| Naphthol derivatives | HDACs-2 | -9.08 to -10.08 | [1] |

| SA2 | CAIX | - | [16] |

| SA4 | CAIX | - | [16] |

| SA5 | CAIX | - | [16] |

| SA7 | CAIX | - | [16] |

| SLC-0111 (control) | CAIX | -8.39 | [16] |

Visualizing the Workflow and Interactions

Graphviz diagrams can effectively illustrate the interconnectedness of the experimental and theoretical approaches in the study of naphthalen-2-amine derivatives.

Caption: Integrated workflow for the study of naphthalen-2-amine derivatives.

Caption: Simplified pathway of target protein inhibition by a derivative.

Conclusion and Future Outlook

The synergy between experimental synthesis, spectroscopic characterization, and quantum chemical calculations provides a robust framework for advancing our understanding of naphthalen-2-amine derivatives. This integrated approach not only validates experimental results but also offers predictive power, enabling the in-silico design of novel compounds with enhanced biological activity and desired physicochemical properties. As computational power continues to grow and theoretical models become more refined, the role of quantum chemistry in accelerating the discovery and development of new drugs based on the naphthalen-2-amine scaffold will undoubtedly expand, heralding a new era of precision medicine.

References

- 1. Synthesis and Docking Study of some novel compounds containing naphthol-2-ol skeleton [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Theoretical and experimental studies of vibrational spectra of naphthalene and its cation | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 11. DFT analysis on spectral and NLO properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one; a… [ouci.dntb.gov.ua]

- 12. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]

- 13. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)naphthalen-2-amine is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic amino group and an electrophilic bromomethyl group on a naphthalene scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data from analogous systems, detailed experimental protocols for reactivity assessment, and visualizations of its chemical behavior.

Introduction

The reactivity of a molecule is fundamentally governed by the distribution of electron density, which dictates its nucleophilic and electrophilic character. Nucleophiles are electron-rich species that donate electron pairs to form new chemical bonds, while electrophiles are electron-deficient species that accept electron pairs.[1][2] this compound incorporates both functionalities, making it a versatile building block for the synthesis of complex molecular architectures. Understanding the interplay of these reactive sites is crucial for predicting its behavior in chemical reactions and for the rational design of novel derivatives with desired biological or material properties.

Identification of Nucleophilic and Electrophilic Sites

The primary nucleophilic and electrophilic sites of this compound are identified based on the principles of electronic effects and the known reactivity of its constituent functional groups.

Nucleophilic Site: The most prominent nucleophilic center is the nitrogen atom of the 2-amino group . The lone pair of electrons on the nitrogen atom makes it a potent electron donor and thus highly nucleophilic.[3] This site is readily available for reactions with a wide range of electrophiles.

Electrophilic Site: The primary electrophilic center is the benzylic carbon atom of the 1-bromomethyl group . The carbon-bromine bond is polarized due to the high electronegativity of the bromine atom, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. The benzylic position of this carbon further enhances its reactivity in nucleophilic substitution reactions.[4][5]

The naphthalene ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions, although this is generally less favorable than reactions at the amino or bromomethyl groups under typical conditions.

Quantitative Reactivity Data

| Parameter | Functional Group | Analogous Compound | Value | Significance |

| pKa of Conjugate Acid | 2-Amino group | 2-Naphthylamine | 4.16[6][7] | This value indicates that the amino group is a weak base. The pKa of the conjugate acid is a good indicator of the nucleophilicity of the amine; a higher pKa generally corresponds to greater nucleophilicity.[8] |

| Reactivity in SN2 Reactions | 1-Bromomethyl group | Benzyl bromide | High | Benzyl halides are known to be highly reactive towards nucleophiles in SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[4][9] |

| Reactivity in SN1 Reactions | 1-Bromomethyl group | Benzyl bromide | Moderate to High | Benzyl halides can also undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation.[9][10] |

Experimental Protocols for Reactivity Assessment

The following are detailed methodologies for the experimental determination of the nucleophilic and electrophilic character of this compound.

Determination of Nucleophilicity via Kinetic Studies of N-Alkylation

This protocol outlines a method to quantify the nucleophilicity of the amino group by studying its reaction with a standard electrophile, such as methyl iodide.

Objective: To determine the second-order rate constant for the N-alkylation of this compound.

Materials:

-

This compound

-

Methyl iodide (CH3I)

-

Acetonitrile (anhydrous)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Constant temperature bath

Procedure:

-

Prepare stock solutions of this compound, methyl iodide, and the internal standard in anhydrous acetonitrile of known concentrations.

-

In a series of NMR tubes, mix known volumes of the this compound and internal standard stock solutions.

-

Place the NMR tubes in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C) and allow them to equilibrate.

-

Initiate the reaction by adding a known volume of the methyl iodide stock solution to each NMR tube.

-

Acquire 1H NMR spectra at regular time intervals.

-

Monitor the disappearance of the starting amine and the appearance of the N-methylated product by integrating their characteristic signals relative to the internal standard.

-

Plot the concentration of the starting amine versus time and determine the initial reaction rate.

-

Repeat the experiment with varying initial concentrations of both reactants to determine the reaction order and the second-order rate constant (k).

Data Analysis: The rate law for a second-order reaction is given by: Rate = k[Amine][CH3I]. The rate constant 'k' provides a quantitative measure of the nucleophilicity of the amino group.

Determination of Electrophilicity via Nucleophilic Substitution with a Standard Nucleophile

This protocol describes a method to assess the electrophilicity of the benzylic carbon by reacting it with a standard nucleophile, such as sodium azide.

Objective: To determine the second-order rate constant for the reaction of this compound with sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF, anhydrous)

-

Internal standard (e.g., dibenzyl ether)

-

HPLC system with a suitable column (e.g., C18)

-

Constant temperature bath

Procedure:

-

Prepare stock solutions of this compound, sodium azide, and the internal standard in anhydrous DMF of known concentrations.

-

In a series of reaction vials, mix known volumes of the this compound and internal standard stock solutions.

-

Place the vials in a constant temperature bath at the desired temperature (e.g., 50 °C).

-

Initiate the reaction by adding a known volume of the sodium azide stock solution to each vial.

-

At regular time intervals, withdraw an aliquot from each vial and quench the reaction by diluting it with a suitable solvent mixture (e.g., water/acetonitrile).

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

-

Plot the concentration of the starting material versus time to determine the initial reaction rate.

-

Vary the initial concentrations of the reactants to determine the reaction order and the second-order rate constant (k).

Data Analysis: The rate law for this SN2 reaction is: Rate = k[this compound][NaN3]. The value of 'k' is a direct measure of the electrophilicity of the benzylic carbon.

Reaction Pathways and Logical Relationships

The dual functionality of this compound allows for several predictable reaction pathways.

Under appropriate conditions, selective reactions can be achieved. For instance, in the presence of a strong electrophile, the amino group will preferentially react. Conversely, a strong nucleophile will target the benzylic carbon. It is also important to consider the possibility of intermolecular self-reaction, where the amino group of one molecule attacks the bromomethyl group of another, leading to oligomerization or polymerization.

Conclusion

This compound is a molecule with distinct and predictable nucleophilic and electrophilic centers. The amino group serves as a potent nucleophile, while the benzylic carbon of the bromomethyl group is a highly reactive electrophilic site. By understanding these properties and employing the experimental protocols outlined in this guide, researchers can effectively utilize this versatile building block for the synthesis of novel compounds with potential applications in drug development and materials science. The provided quantitative data for analogous systems offers a solid foundation for predicting and controlling the reactivity of this important synthetic intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Evolution of Naphthalene-Based Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, has laid the foundation for a vast and versatile class of fluorescent probes that have become indispensable tools in biological and chemical sciences. From the early pioneering work on environmentally sensitive dyes to the sophisticated design of modern chemosensors, naphthalene-based fluorophores have continuously evolved, offering researchers increasingly powerful ways to visualize and quantify a wide range of analytes and biological processes. This technical guide provides a comprehensive overview of the historical development of these probes, detailing their core structures, signaling mechanisms, and key applications, with a focus on quantitative data and experimental methodologies.

A Journey Through Time: The Historical Development

The story of naphthalene-based fluorescent probes is intrinsically linked with the groundbreaking work of Gregorio Weber, who in the mid-20th century, laid the groundwork for modern fluorescence spectroscopy.[1][2][3] His contributions transformed the field from a purely physical phenomenon to a powerful analytical tool for biology.

The Dawn of a New Era: Dansyl Chloride, PRODAN, and LAURDAN

The journey begins with Dansyl Chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride), a reagent that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[4] Its sensitivity to the local environment made it an early favorite for labeling and studying proteins.[4]

Following this, Gregorio Weber's synthesis of PRODAN (6-propionyl-2-(dimethylamino)naphthalene) and LAURDAN (6-dodecanoyl-2-(dimethylamino)naphthalene) in 1979 marked a pivotal moment.[5][6] These probes were specifically designed to study dipolar relaxation in cell membranes.[5] Their fluorescence emission is highly sensitive to the polarity of their environment, a property that has been extensively used to investigate the fluidity and phase transitions of lipid bilayers.[7][8]

The Rise of the 1,8-Naphthalimides: A Versatile Scaffold for Modern Probes

The 21st century has witnessed the ascent of 1,8-naphthalimide as a privileged scaffold in the design of fluorescent probes.[9][10][11][12] This rigid, planar structure offers several advantages, including high photostability, high fluorescence quantum yields, and a large Stokes shift.[9][12] The ease of chemical modification at the imide nitrogen and the 4-position of the naphthalene ring has allowed for the development of a vast library of probes for a diverse array of analytes, including metal ions, anions, and reactive oxygen species.[1][9][13] The development of these probes has been a continuous area of research, with new derivatives being reported frequently.[10][14]

Core Signaling Mechanisms

The fluorescence response of naphthalene-based probes is governed by several key photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved sensors.

Photoinduced Electron Transfer (PET)

In a typical PET-based sensor, a fluorophore is connected to a receptor unit via a short, unconjugated spacer. In the "off" state, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor (donor) to the excited fluorophore (acceptor). Upon binding of the analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.[15][16]

Intramolecular Charge Transfer (ICT)

ICT-based probes typically consist of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.[17][18] Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, resulting in a large excited-state dipole moment.[18] This makes the fluorescence emission highly sensitive to the polarity of the surrounding environment. In some designs, the binding of an analyte can modulate the ICT process, leading to a change in the fluorescence color or intensity.[19]

Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is commonly observed in probes for metal ions.[20][21][22] In the free ligand, fluorescence is often quenched due to various non-radiative decay pathways, such as rotation or vibration of parts of the molecule. Upon chelation to a metal ion, the ligand becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity.[22]

Quantitative Data Summary

The following tables summarize the key photophysical properties of selected seminal and modern naphthalene-based fluorescent probes.

Table 1: Seminal Naphthalene-Based Probes

| Probe | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Environment | Reference(s) |

| Dansyl Glycine | 324 | 559 | 235 | - | Aqueous | [23][24] |

| PRODAN | 361 | 440-530 | 79-169 | Varies with polarity | Cyclohexane to Water | [25] |

| LAURDAN | 366 | 497 | 131 | 0.61 | - | |

| LAURDAN (Gel Phase) | ~340 | 440 | ~100 | - | DMPC vesicles | [5] |

| LAURDAN (Liquid Phase) | ~340 | 490 | ~150 | - | DMPC vesicles | [5] |

Table 2: Selected 1,8-Naphthalimide-Based Probes for Metal Ions

| Probe | Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Detection Limit | Solvent/Environment | Reference(s) |

| NI1 | Various | 358-369 | 410-439 | 52-70 | - | DMF | [1] |

| NI2 | Various | 426-436 | 525-545 | 99-109 | - | DMF | [1] |

| Probe P | Cu²⁺ | 355 | 430 | 75 | 2.3 x 10⁻⁷ M | Ethanol-Water | [26] |

| MFCs 1a-1d | Cu²⁺ | ~420 | ~530 | ~110 | - | Tris-HCl buffer | [27] |

| Zn²⁺ Probe | Zn²⁺ | ~490 | 550 | 60 | - | Aqueous solution | [28] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful application of fluorescent probes. Below are representative protocols for the synthesis of a 1,8-naphthalimide probe and the application of LAURDAN for membrane fluidity studies.

Synthesis of an N-substituted 4-bromo-1,8-naphthalimide

This protocol is a general method for the synthesis of a common intermediate in the preparation of 1,8-naphthalimide-based probes.[29]

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

n-Butylamine

-

Ethanol

Procedure:

-

A mixture of 4-bromo-1,8-naphthalic anhydride (58 mmol) and n-butylamine (60 mmol) is refluxed in ethanol (250 mL) with vigorous stirring for 12 hours under a nitrogen atmosphere.[29]

-

The reaction mixture is then cooled to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is recrystallized from ethanol to yield N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow product.[29]

Measurement of Membrane Fluidity using LAURDAN

This protocol describes the use of LAURDAN to measure changes in bacterial membrane fluidity.[2][7][8]

Materials:

-

Bacterial cell culture (e.g., S. aureus)

-

Phosphate-buffered saline (PBS)

-

LAURDAN stock solution (e.g., 1 mM in DMF)

-

Black, clear-bottom 96-well plate

-

Spectrofluorometer

Procedure:

-

Grow bacteria to the exponential phase and harvest the cells by centrifugation.

-

Wash the cell pellet three times with PBS and resuspend in a suitable buffer.

-

Add LAURDAN stock solution to the cell suspension to a final concentration of 10 µM.

-

Incubate the mixture in the dark at room temperature for 1 hour to allow the probe to incorporate into the cell membranes.[2]

-

Transfer 100 µL of the cell/dye mixture to the wells of a 96-well plate.

-

Measure the fluorescence intensity at an excitation wavelength of 350 nm and emission wavelengths of 435 nm (for the gel phase) and 490 nm (for the liquid-crystalline phase).[2]

-

Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₃₅ - I₄₉₀) / (I₄₃₅ + I₄₉₀)[2] An increase in the GP value corresponds to a decrease in membrane fluidity.

Conclusion and Future Perspectives

The historical journey of naphthalene-based fluorescent probes, from the pioneering discoveries of Gregorio Weber to the diverse applications of modern 1,8-naphthalimides, showcases a remarkable evolution in our ability to probe the intricate workings of chemical and biological systems. The development of new synthetic methodologies and a deeper understanding of photophysical principles continue to drive the innovation of novel probes with enhanced sensitivity, selectivity, and functionality. Future advancements are likely to focus on the development of probes for in vivo imaging, theranostics, and super-resolution microscopy, further expanding the already vast utility of this remarkable class of fluorophores.

References

- 1. Yellow-Green and Blue Fluorescent 1,8-Naphthalimide-Based Chemosensors for Metal Cations [mdpi.com]

- 2. 4.7. Laurdan Based Membrane Fluidity Assay [bio-protocol.org]

- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of a fluorescence-based sensor based on 1,8-naphthalimide for highly sensitive detection of phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ICT-based fluorescent probes for intracellular pH and biological species detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of intramolecular charge transfer on fluorescence and singlet oxygen production of phthalocyanine analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]

- 21. Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]